molecular formula C13H16I2N2 B14405291 1,5,5'-Trimethyl-2,2'-bipyridin-1-ium diiodide CAS No. 88214-10-2

1,5,5'-Trimethyl-2,2'-bipyridin-1-ium diiodide

Cat. No.: B14405291
CAS No.: 88214-10-2
M. Wt: 454.09 g/mol
InChI Key: QPQDUQAZNGOXCG-UHFFFAOYSA-M
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Description

1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C13H16I2N2. It is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with three methyl groups and two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the reaction of 2,2’-bipyridine with methylating agents in the presence of iodide sources. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic or heterocyclic residues.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their high efficiency and ability to produce large quantities of the desired compound. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .

Chemical Reactions Analysis

Types of Reactions

1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.

    Reduction: It can be reduced to form radical cations, which are important in redox chemistry.

    Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives. These products have significant applications in electrochemistry and materials science.

Scientific Research Applications

1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound is explored for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.

    Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, given its ability to interact with biological molecules.

    Industry: The compound is used in the development of electrochromic devices, which change color in response to an electric current.

Mechanism of Action

The mechanism of action of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include transition metals, with which it forms stable complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. The pathways involved in its mechanism of action are primarily related to electron transfer and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern and iodide ions. This structure imparts distinct electrochemical properties, making it suitable for applications in electrochromic devices and redox chemistry. Its ability to form stable complexes with transition metals also sets it apart from other bipyridine derivatives.

Properties

CAS No.

88214-10-2

Molecular Formula

C13H16I2N2

Molecular Weight

454.09 g/mol

IUPAC Name

1,5-dimethyl-2-(5-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide

InChI

InChI=1S/C13H15N2.2HI/c1-10-4-6-12(14-8-10)13-7-5-11(2)9-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1

InChI Key

QPQDUQAZNGOXCG-UHFFFAOYSA-M

Canonical SMILES

CC1=C[NH+]=C(C=C1)C2=[N+](C=C(C=C2)C)C.[I-].[I-]

Origin of Product

United States

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